

Comparative Guide to the Reactivity of Bis[(pinacolato)boryl]methane

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Compound of Interest

Compound Name: Bis[(pinacolato)boryl]methane

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Introduction

Bis[(pinacolato)boryl]methane, often abbreviated as B_2pinCH_2 , is a geminal bis(boronic) ester that has emerged as a versatile reagent in modern organic synthesis. Its unique structural motif, featuring two boryl groups attached to a single methylene unit, imparts distinct reactivity profiles compared to other borylating agents. This guide provides a comparative analysis of the kinetic and synthetic aspects of **bis[(pinacolato)boryl]methane** reactivity, offering insights into its performance against common alternatives, supported by available experimental data. This information is intended to assist researchers in selecting the appropriate reagents and reaction conditions for their specific synthetic challenges.

Reactivity Profile and Comparison

The reactivity of **bis[(pinacolato)boryl]methane** is primarily centered around the activation of one or both C-B bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its utility is prominent in transition metal-catalyzed reactions, particularly those involving palladium and copper.

A key alternative for comparison is bis(pinacolato)diboron (B_2pin_2), a widely used reagent for the Miyaura borylation. While both reagents serve to introduce boryl moieties, their mechanisms and efficiencies can differ depending on the specific transformation.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, **bis[(pinacolato)boryl]methane** can act as a nucleophilic methylene equivalent after activation with a suitable base. This allows for the introduction of a borylmethyl group.

Unfortunately, specific quantitative kinetic data comparing the rates of reaction of **bis[(pinacolato)boryl]methane** and B_2pin_2 in palladium-catalyzed cross-coupling reactions is not readily available in the public domain. However, qualitative observations from synthetic studies suggest that the reaction outcomes and efficiencies can be highly substrate and ligand dependent. For instance, in some cases, the use of **bis[(pinacolato)boryl]methane** can lead to the formation of biaryl byproducts due to subsequent cross-coupling of the initially formed boronate with the starting halide.^[1]

Reagent	Reaction Type	Catalyst/Base System	Key Features
Bis[(pinacolato)boryl]methane	Borylation of Aryl Halides	$PdCl_2(dppf)$ / KOAc	Can lead to biaryl byproduct formation. ^[1]
Bis(pinacolato)diboron (B_2pin_2)	Miyaura Borylation	$PdCl_2(dppf)$ / KOAc	Standard reagent for borylation; well-established protocols. ^{[2][3]}

Table 1: Comparison of **Bis[(pinacolato)boryl]methane** and Bis(pinacolato)diboron in Palladium-Catalyzed Borylation.

Copper-Catalyzed Reactions

Bis[(pinacolato)boryl]methane has found significant application in copper-catalyzed reactions, such as conjugate additions and aminoborylations. In these transformations, a boryl group and the borylmethyl group can be added across a double bond.

A plausible mechanism for the copper-catalyzed aminoborylation of styrenes involves the initial transmetalation of the copper catalyst with bis(pinacolato)diboron to form a borylcopper(I)

species. This species then undergoes syn-addition to the styrene, generating a benzylcopper intermediate. This intermediate is subsequently trapped by an electrophilic nitrogen source.[4]

Again, a direct quantitative kinetic comparison with other borylating agents under identical copper-catalyzed conditions is not extensively documented. The choice of ligand and base plays a crucial role in determining the reaction's efficiency and selectivity.[4]

Experimental Protocols

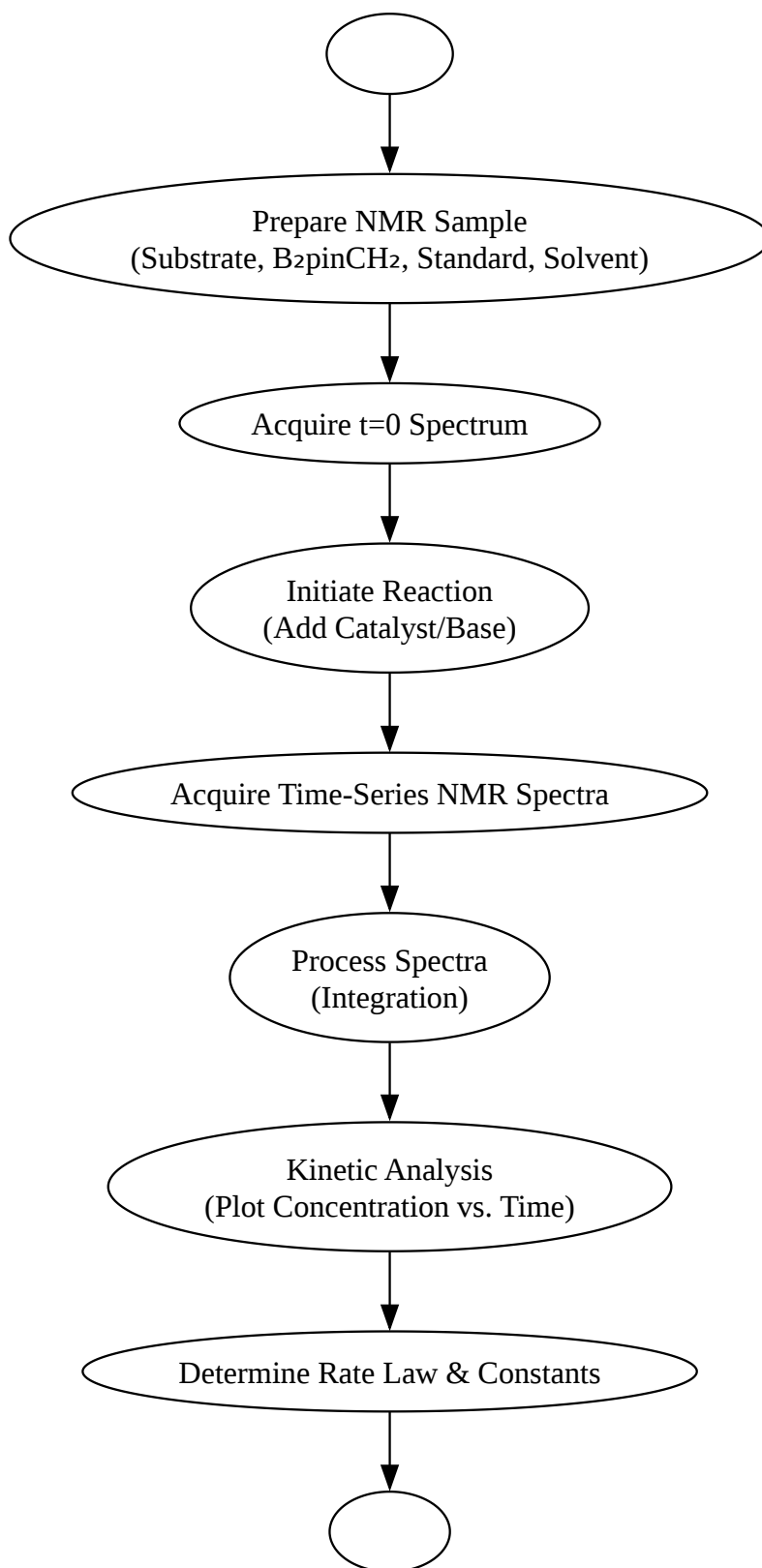
Detailed experimental protocols for conducting kinetic studies on the reactivity of **bis[(pinacolato)boryl]methane** are not explicitly detailed in single, comprehensive sources. However, general methodologies for monitoring organoboron reactions can be adapted. In situ NMR spectroscopy is a powerful technique for real-time reaction monitoring.

General Protocol for In Situ NMR Kinetic Analysis

- **Sample Preparation:** In an NMR tube, combine the substrate, **bis[(pinacolato)boryl]methane**, and a suitable internal standard in a deuterated solvent.
- **Initiation:** After acquiring an initial spectrum ($t=0$), inject the catalyst and/or base solution into the NMR tube.
- **Data Acquisition:** Immediately begin acquiring a series of ^1H or ^{11}B NMR spectra at regular time intervals. The parameters for acquisition (e.g., number of scans, relaxation delay) should be optimized to ensure quantitative data collection.[5][6]
- **Data Analysis:** Integrate the signals corresponding to the starting materials and products relative to the internal standard at each time point. This data can then be used to determine reaction rates and orders.

Visualizing Reaction Pathways and Workflows

Ar-X B2pinCH_2 $\text{Ar-Pd(II)-X(L}_n\text{)}$ $\text{Ar-Pd(II)-Bpin(L}_n\text{)}$ [Click to download full resolution via product page](#)



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Conclusion

Bis[(pinacolato)boryl]methane is a valuable reagent with a unique reactivity profile that complements other borylating agents like bis(pinacolato)diboron. While a comprehensive quantitative kinetic comparison is still an area ripe for investigation, the existing literature highlights its utility in a range of synthetic transformations. The choice between **bis[(pinacolato)boryl]methane** and its alternatives will depend on the specific reaction, desired product, and the need to avoid or promote certain side reactions. Further detailed kinetic studies are necessary to fully elucidate the factors governing its reactivity and to enable more precise control over reaction outcomes.

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